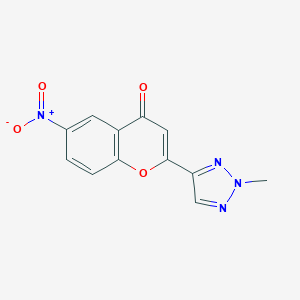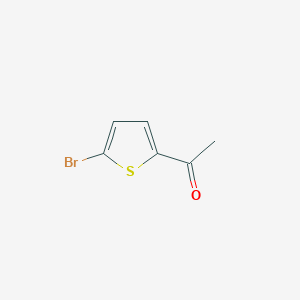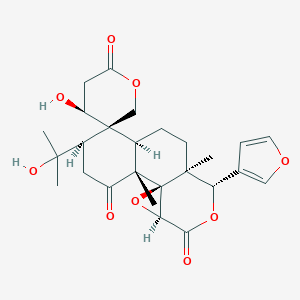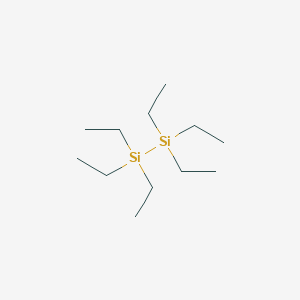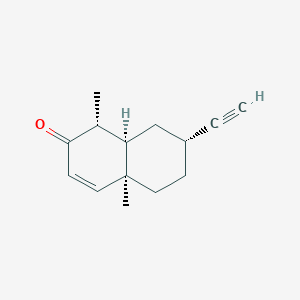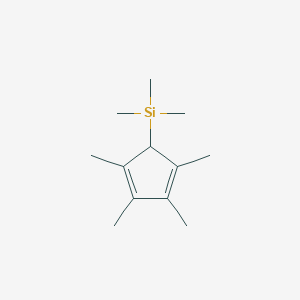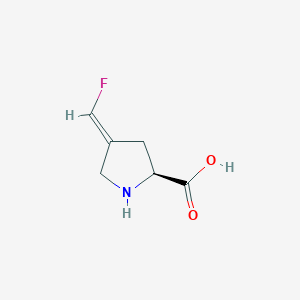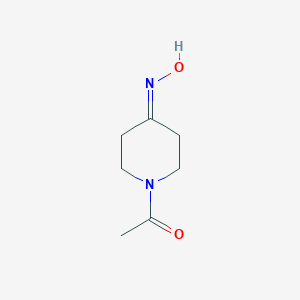
Bio-13-dapptp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bio-13-dapptp is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. This compound has shown promise in the fields of medicine, agriculture, and environmental science.
Wissenschaftliche Forschungsanwendungen
Bio-13-dapptp has numerous scientific research applications. It has been studied extensively for its potential use in medicine, agriculture, and environmental science. In medicine, this compound has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells and induce apoptosis. In agriculture, this compound has been studied for its potential use as a growth regulator and plant hormone. It has been shown to increase crop yield and improve plant growth. In environmental science, this compound has been studied for its potential use in water treatment. It has been shown to remove heavy metals from water and reduce pollution.
Wirkmechanismus
The mechanism of action of Bio-13-dapptp is complex and not fully understood. It is believed that this compound works by inhibiting specific enzymes and proteins that are involved in various cellular processes. This inhibition leads to a cascade of events that ultimately result in the desired effect, such as cancer cell death or plant growth regulation.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In plants, this compound has been shown to regulate plant growth, increase crop yield, and improve plant stress tolerance. In water treatment, this compound has been shown to remove heavy metals from water and reduce pollution.
Vorteile Und Einschränkungen Für Laborexperimente
Bio-13-dapptp has several advantages and limitations for lab experiments. One advantage is its versatility in various fields of research. It has potential applications in medicine, agriculture, and environmental science. Another advantage is its potency. This compound has been shown to be effective in small concentrations. However, one limitation is its complex synthesis process. The synthesis of this compound requires expertise in organic chemistry and access to specialized equipment. Another limitation is the lack of understanding of its mechanism of action. The complex mechanism of action of this compound makes it challenging to study and understand fully.
Zukünftige Richtungen
There are several future directions for Bio-13-dapptp research. In medicine, further studies are needed to determine the efficacy of this compound in cancer treatment and its potential side effects. In agriculture, further studies are needed to determine the optimal concentration and application method of this compound for crop growth regulation. In environmental science, further studies are needed to determine the effectiveness of this compound in water treatment and its potential environmental impacts.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. Its complex synthesis process, mechanism of action, and biochemical and physiological effects make it a challenging but promising compound for further research. Further studies are needed to determine its full potential and limitations.
Synthesemethoden
Bio-13-dapptp is a chemical compound that is synthesized through a complex process. The synthesis of this compound involves the reaction of several chemical compounds in a specific order and under specific conditions. The process involves the use of various chemicals and reagents, and the reaction is carried out under controlled temperature and pressure conditions. The synthesis process is complex and requires expertise in organic chemistry.
Eigenschaften
CAS-Nummer |
137823-47-3 |
|---|---|
Molekularformel |
C31H52N9O15P3S |
Molekulargewicht |
915.8 g/mol |
IUPAC-Name |
[[(2R,3S)-5-[3-[5-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]pentyl]-4-aminopyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C31H52N9O15P3S/c32-29-27-19(39-40(30(27)36-18-35-29)26-15-21(41)22(53-26)16-52-57(48,49)55-58(50,51)54-56(45,46)47)9-3-1-7-13-33-24(42)11-4-2-8-14-34-25(43)12-6-5-10-23-28-20(17-59-23)37-31(44)38-28/h18,20-23,26,28,41H,1-17H2,(H,33,42)(H,34,43)(H,48,49)(H,50,51)(H2,32,35,36)(H2,37,38,44)(H2,45,46,47)/t20-,21-,22+,23-,26?,28-/m0/s1 |
InChI-Schlüssel |
IAOHLYSIIUCHRD-AWCCZRSHSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](OC1N2C3=NC=NC(=C3C(=N2)CCCCCNC(=O)CCCCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C3=NC=NC(=C3C(=N2)CCCCCNC(=O)CCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Kanonische SMILES |
C1C(C(OC1N2C3=NC=NC(=C3C(=N2)CCCCCNC(=O)CCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Synonyme |
3-(5-((N-biotinyl-6-aminocaproyl)amino)pentyl)-1-(2-deoxyerythropentofuranosyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine-5'-triphosphate bio-13-dAPPTP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



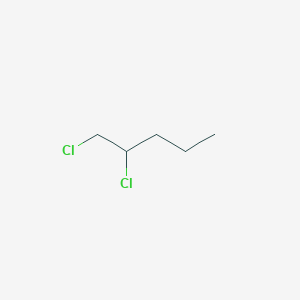
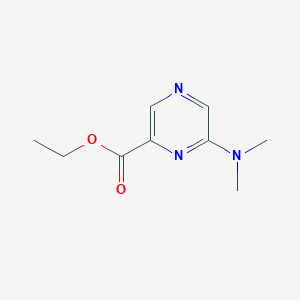
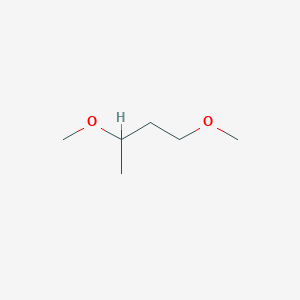
![5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine tosylate](/img/structure/B160162.png)

